2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
Description
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C11H20N4O/c1-11(2,3)10-13-9(15(4)14-10)8-7-12-5-6-16-8/h8,12H,5-7H2,1-4H3 |
InChI Key |
QUZXTASCEDCXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2CNCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with methyl isocyanate can form the triazole ring, which is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Large-scale production may also incorporate continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole or morpholine derivatives.
Substitution: Formation of substituted triazole or morpholine derivatives with new functional groups.
Scientific Research Applications
2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₀H₁₈N₄O
- SMILES : CC(C)(C)C1=NNC(=N1)C2CNCCO2
- InChI : InChI=1S/C10H18N4O/c1-10(2,3)9-12-8(13-14-9)7-6-11-4-5-15-7/h7,11H,4-6H2,1-3H3,(H,12,13,14)
- Collision Cross-Section (CCS) : Predicted CCS values range from 149.7–159.5 Ų for various adducts (e.g., [M+H]⁺: 149.7 Ų) .
Structural Features :
- The compound comprises a morpholine ring linked to a 1-methyl-3-tert-butyl-1H-1,2,4-triazole moiety. The methyl group at the 1-position of the triazole may stabilize the ring conformation.
Research Context: No direct literature or patent data exists for this compound , but structurally related analogs (e.g., triazole-morpholine hybrids) have been studied for pharmaceutical applications, including kinase inhibition and receptor antagonism .
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ring System : Replacing morpholine with piperidine (as in ) eliminates the oxygen atom, reducing polarity and hydrogen-bond acceptor capacity.
- Positional Isomerism : The methyl group at the triazole 1-position (vs. 3-position in the target compound) alters electronic properties, which may affect binding to biological targets .
Pharmacological and Physicochemical Comparisons
Case Study: NK-1 Receptor Antagonist
A morpholine acetal derivative, 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, demonstrated potent NK-1 receptor antagonism (IC₅₀ < 1 nM) . While the target compound lacks the trifluoromethyl and fluoro substituents, its tert-butyl group may similarly enhance receptor binding through hydrophobic interactions.
Actoprotective Activity
In triazole-thiol derivatives, morpholine as a cation (e.g., 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate morpholinium) reduced pharmacological activity compared to potassium or sodium salts, suggesting cation choice critically impacts efficacy . This highlights the importance of the morpholine ring’s role in the target compound’s bioactivity.
Physicochemical Property Trends
Table 2: Predicted Physicochemical Properties
Trends :
- Reduced rotatable bonds in simpler analogs (e.g., ) may enhance metabolic stability.
Biological Activity
The compound 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.30 g/mol. The compound features a morpholine ring linked to a triazole moiety that is substituted with a tert-butyl group, which significantly influences its biological properties.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Studies indicate that compounds containing triazole rings have shown significant antimicrobial properties. For instance, derivatives of triazoles have been effective against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, indicating significant cytotoxicity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HCT-116 | 2.41 |
| Compound C | MDA-MB-231 | 0.78 |
Neuropharmacological Effects
The influence of triazole derivatives on the central nervous system has also been documented. Compounds like MRK-016 (a related pyrazolotriazine) exhibit selective binding to GABA(A) receptors and have shown cognitive enhancement in animal models without significant anxiogenic effects . This suggests potential applications in treating cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways that affect mood and cognition.
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells is linked to the activation of caspases and modulation of p53 pathways .
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in various therapeutic contexts:
- A study involving the administration of triazole derivatives showed significant reduction in tumor size in xenograft models when combined with conventional chemotherapeutics.
- Another investigation focused on the neuroprotective effects in models of neurodegeneration, where triazole compounds demonstrated reduced neuronal death and improved cognitive function .
Q & A
Analytical Techniques for Structural Confirmation
Q: What analytical techniques are critical for confirming the structural integrity of 2-(3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine? A: A multi-technique approach is essential:
- NMR Spectroscopy : Identifies functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm, tert-butyl at δ 1.2–1.4 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical value).
- IR Spectroscopy : Detects key stretches (e.g., morpholine C-O-C at ~1100 cm⁻¹, triazole C-N at ~1500 cm⁻¹).
- Elemental Analysis : Validates purity (>98% by combustion analysis).
Cross-referencing these methods ensures structural fidelity and purity .
Addressing Contradictions in SAR Studies
Q: How can researchers resolve contradictory data in SAR studies of triazole-morpholine derivatives? A: Contradictions often arise from variable substituent effects or assay conditions. Strategies include:
- Systematic Substituent Scanning : Test derivatives with incremental modifications (e.g., tert-butyl vs. methyl groups).
- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact.
- Orthogonal Assays : Validate hits using independent methods (e.g., enzymatic vs. cell-based assays).
For example, replacing the tert-butyl group with trifluoromethyl may enhance target affinity but reduce solubility, requiring balanced optimization .
Synthesis Optimization and Yield
Q: What are the standard protocols for synthesizing triazole-morpholine hybrids, and how do reaction conditions influence yield? A: Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with morpholine derivatives under microwave irradiation (60–80°C, 30 min) improves yield by 20–30% compared to conventional heating.
- Catalysis : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances regioselectivity for the 1,2,4-triazole isomer.
- Workup : Ice-water quenching and recrystallization in ethyl acetate improve purity (>95%) .
Computational Prediction of Bioactivity
Q: What computational approaches are used to predict the bioactivity of triazole-containing compounds, and how do they correlate with experimental results? A:
- Molecular Docking : Screens against targets (e.g., kinases, GPCRs) using AutoDock Vina. Focus on binding energy (< -8 kcal/mol) and pose validation.
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD Simulations : Assesses stability of ligand-target complexes (≥50 ns trajectories).
Discrepancies between computational and experimental IC50 values may arise from solvation effects or protein flexibility .
Handling Hazardous Intermediates
Q: How should researchers handle hazardous intermediates during the synthesis of tert-butyl-substituted triazoles? A:
- Waste Segregation : Store halogenated byproducts separately for professional disposal.
- PPE : Use nitrile gloves and fume hoods for reactions releasing HCl or H2S.
- Neutralization : Treat acidic residues with NaHCO3 before disposal.
Safety protocols must align with OSHA guidelines for teratogenic intermediates .
Regioselectivity in Alkylation Reactions
Q: What strategies are effective for optimizing regioselectivity in the alkylation of triazole precursors? A:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation.
- Base Choice : K2CO3 promotes nucleophilic attack at the triazole N1 position, while DBU shifts selectivity to N4.
- Temperature Control : Lower temperatures (0–5°C) reduce side-product formation during methyl iodide quench .
Pharmacological Screening Assays
Q: What in vitro assays are recommended for preliminary pharmacological screening of morpholine-linked triazoles? A:
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus).
- Anticancer : MTT assay (IC50 < 10 µM in HeLa cells).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC50 < 1 µM).
Use positive controls (e.g., doxorubicin for cytotoxicity) to validate assay robustness .
Solvatochromic Effects in Spectroscopy
Q: How do solvatochromic effects influence the spectroscopic analysis of triazole-morpholine derivatives? A:
- UV-Vis Shifts : Hypsochromic shifts in polar solvents (e.g., water) indicate π→π* transitions.
- Fluorescence Quenching : Protic solvents (e.g., methanol) reduce quantum yield via H-bonding.
- NMR Solvent Artifacts : DMSO-d6 may deshield protons by 0.1–0.3 ppm vs. CDCl3.
Correct for solvent polarity using Kamlet-Taft parameters during data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
